

What are the fundamental chemical properties of Glycidyl pivalate?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Glycidyl pivalate

Cat. No.: B13686089

[Get Quote](#)

Glycidyl Pivalate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycidyl pivalate is a valuable and versatile building block in organic synthesis, particularly recognized for its role as a key intermediate in the production of various pharmaceuticals. Its structure, featuring a reactive epoxide ring and a sterically hindering pivaloyl group, imparts unique chemical properties that are instrumental in complex molecule assembly. This technical guide provides an in-depth overview of the fundamental chemical properties of **Glycidyl pivalate**, with a focus on the enantiomerically pure (S)-form, which is a crucial component in the synthesis of the anti-tuberculosis drug Pretomanid.[1][2][3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Glycidyl pivalate** is presented below. It is important to note that some of these properties are predicted, while others have been experimentally determined.

Property	Value	Source
IUPAC Name	(2S)-oxiran-2-ylmethyl 2,2-dimethylpropanoate	Inferred from structure
Synonyms	(S)-Glycidyl 2,2-dimethylpropanoate	
CAS Number	162825-77-6 ((S)-enantiomer)	[4]
Molecular Formula	C ₈ H ₁₄ O ₃	[4]
Molecular Weight	158.20 g/mol	[4]
Appearance	Likely a liquid at room temperature	Inferred from boiling point
Boiling Point	196.6 ± 13.0 °C (Predicted at 760 Torr) 50-70 °C (at 6-10 Torr)	[4] [1] [2] [5]
Melting Point	Data not available	
Density	1.044 ± 0.06 g/cm ³ (Predicted)	[4]
Specific Rotation	$[\alpha]D^{25} = +19.1$ (c 1.8, CHCl ₃) for (S)-Glycidyl pivalate	[5]
Solubility	Soluble in dichloromethane, toluene, and chloroform. [1] [5]	

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **Glycidyl pivalate**. The following data has been reported for (S)-**Glycidyl pivalate**.[\[5\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹ H NMR (600 MHz, DMSO-d ₆)	¹³ C NMR (151 MHz, DMSO-d ₆)
δ (ppm)	Assignment
4.38 (dd, J = 2.26, 12.46 Hz, 1H)	-OCH ₂ - (ester)
3.85 (dd, J = 5.92, 12.50 Hz, 1H)	-OCH ₂ - (ester)
3.17 (m, 1H)	-CH- (epoxide)
2.77 (t, J = 4.42 Hz, 1H)	-CH ₂ - (epoxide)
2.62 (dd, J = 2.38, 4.86, 1H)	-CH ₂ - (epoxide)
1.17 (s, 9H)	-C(CH ₃) ₃

Reactivity and Stability

The chemical behavior of **Glycidyl pivalate** is primarily dictated by the presence of the epoxide ring and the ester functionality.

- **Epoxide Ring-Opening:** The three-membered epoxide ring is strained and susceptible to nucleophilic attack. This is a key feature in its synthetic utility. The synthesis of (S)-**Glycidyl pivalate** from (R)-epichlorohydrin, for instance, proceeds via the attack of the pivalate anion on the epoxide ring of the epichlorohydrin.[1][5] This reaction highlights the reactivity of the epoxide towards carboxylate nucleophiles. It is expected to react with a wide range of other nucleophiles, such as amines, thiols, and alcohols, under appropriate catalytic conditions (acidic or basic).
- **Ester Group:** The pivaloyl ester group is relatively stable to hydrolysis due to the steric hindrance provided by the tertiary butyl group. However, under harsh basic or acidic conditions, hydrolysis can occur.
- **Thermal Stability:** **Glycidyl pivalate** is reported to be temperature-sensitive, particularly at elevated concentrations.[1][2][5] Decomposition has been observed at temperatures exceeding 70 °C, especially during distillation.[1][2][5] Therefore, purification by distillation must be performed under high vacuum to keep the temperature low.[1][2][5]

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of **(S)-Glycidyl pivalate**, adapted from the literature.[5]

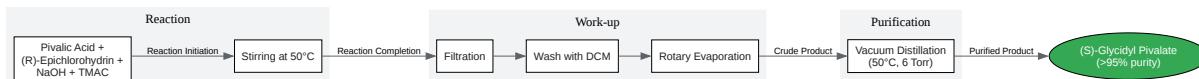
Synthesis of (S)-Glycidyl Pivalate from (R)-Epichlorohydrin

This procedure details the synthesis and purification of **(S)-Glycidyl pivalate**.

Materials:

- Pivalic acid
- (R)-Epichlorohydrin
- Sodium hydroxide (NaOH)
- Tetramethylammonium chloride (TMAC)
- Dichloromethane (DCM)
- 1,3,5-Trimethoxybenzene (internal standard for NMR monitoring)

Procedure:


- To a solution of pivalic acid (1 equivalent) in (R)-epichlorohydrin (3 equivalents), add sodium hydroxide pellets (1 equivalent) and tetramethylammonium chloride (0.02 equivalents) at room temperature.
- Stir the resulting suspension at 50 °C.
- Monitor the reaction progress by ^1H NMR spectroscopy using 1,3,5-trimethoxybenzene as an internal standard.
- Upon completion, filter the reaction mixture and wash the solid residue with dichloromethane.
- Remove the dichloromethane from the filtrate by rotary evaporation.

- Purify the crude product by vacuum distillation (50 °C at 6 Torr) to yield **(S)-Glycidyl pivalate** as a high-purity liquid.[1][5]

Visualizations

Logical Workflow for the Synthesis of (S)-Glycidyl Pivalate

The following diagram illustrates the key steps involved in the synthesis and purification of **(S)-Glycidyl pivalate**.

[Click to download full resolution via product page](#)

Caption: Synthesis and purification workflow for **(S)-Glycidyl pivalate**.

Safety and Handling

No specific safety data sheet for **Glycidyl pivalate** was found in the searched literature. However, based on its chemical structure, which contains an epoxide, it should be handled with care. Epoxides are a reactive class of compounds and should be considered as potential alkylating agents. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

Applications in Drug Development

Glycidyl pivalate, particularly the (S)-enantiomer, serves as a critical chiral building block in the synthesis of complex pharmaceutical molecules.[1] Its most prominent application is in the synthesis of Pretomanid, a nitroimidazooxazine derivative used in the treatment of multidrug-

resistant tuberculosis.[1][2] The use of enantiomerically pure (S)-**Glycidyl pivalate** is essential for establishing the correct stereochemistry in the final drug substance, which is crucial for its therapeutic efficacy and safety. The development of cost-effective and scalable synthetic routes to (S)-**Glycidyl pivalate** is therefore of significant interest to the pharmaceutical industry.[1][2][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. doaj.org [doaj.org]
- 4. (S)-GLYCIDYL PIVALATE CAS#: 162825-77-6 [m.chemicalbook.com]
- 5. thieme-connect.com [thieme-connect.com]
- To cite this document: BenchChem. [What are the fundamental chemical properties of Glycidyl pivalate?]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13686089#what-are-the-fundamental-chemical-properties-of-glycidyl-pivalate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com